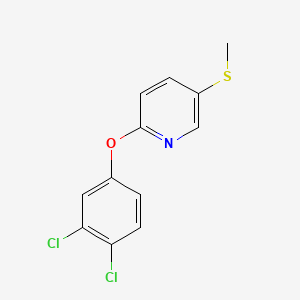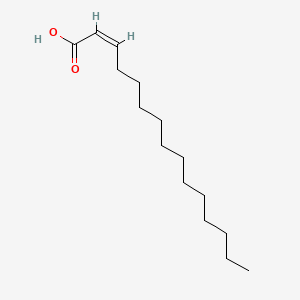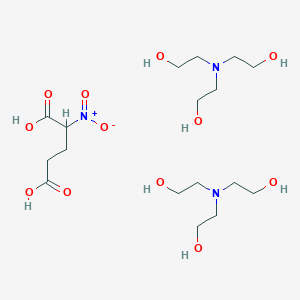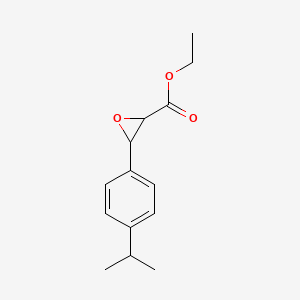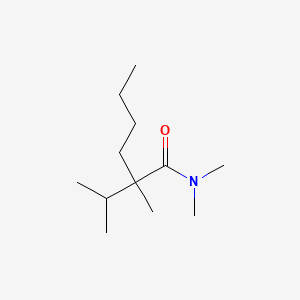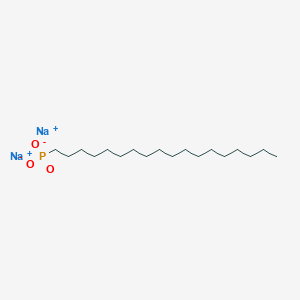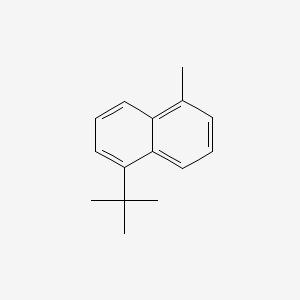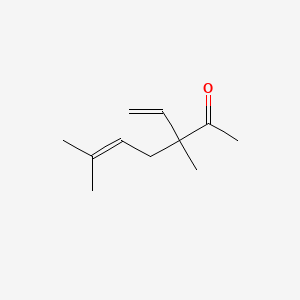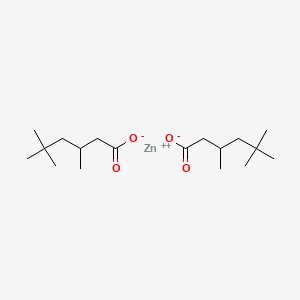
Bis(3-ethylheptyl) phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-ethylheptyl) phthalate is a phthalate ester, a class of compounds widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics. Phthalates are esters of phthalic acid and are used in a variety of applications, including consumer products, medical devices, and industrial materials . This compound is known for its role in providing elasticity to polyvinyl chloride (PVC) and other polymers .
Méthodes De Préparation
The synthesis of Bis(3-ethylheptyl) phthalate typically involves the esterification of phthalic anhydride with 3-ethylheptanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial production methods for phthalates, including this compound, often involve large-scale esterification processes. These processes are designed to maximize yield and purity while minimizing production costs and environmental impact .
Analyse Des Réactions Chimiques
Bis(3-ethylheptyl) phthalate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form phthalic acid derivatives.
Substitution: This compound can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate) . The major products formed from these reactions are phthalic acid and its derivatives .
Applications De Recherche Scientifique
Bis(3-ethylheptyl) phthalate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Bis(3-ethylheptyl) phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors . This binding can lead to altered gene expression and disruption of normal hormonal functions . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
Comparaison Avec Des Composés Similaires
Bis(3-ethylheptyl) phthalate is similar to other phthalates, such as Bis(2-ethylhexyl) phthalate, diisononyl phthalate, and diisodecyl phthalate . These compounds share similar chemical structures and functions as plasticizers. this compound is unique in its specific ester groups, which provide distinct physical and chemical properties .
Similar Compounds
- Bis(2-ethylhexyl) phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
- Diethyl phthalate
- Dimethyl phthalate
Propriétés
Numéro CAS |
85391-51-1 |
|---|---|
Formule moléculaire |
C26H42O4 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
bis(3-ethylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-9-13-21(7-3)17-19-29-25(27)23-15-11-12-16-24(23)26(28)30-20-18-22(8-4)14-10-6-2/h11-12,15-16,21-22H,5-10,13-14,17-20H2,1-4H3 |
Clé InChI |
XSPGRWHRTBCXRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



